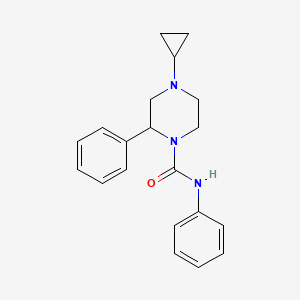

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

Cyclopropylation: Introduction of the cyclopropyl group to the piperazine ring.

Phenylation: Addition of phenyl groups to the piperazine ring.

Carboxamidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations |

|---|---|---|---|

| Hydrolysis | HCl (6M), 80°C, 4 hrs | Piperazine carboxylic acid | Complete conversion observed |

| Aminolysis | NH₃/EtOH, 60°C, 12 hrs | Secondary amide derivatives | Moderate yields (45–60%) |

This reactivity enables functionalization of the carboxamide group for pharmacological optimization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in regioselective ring-opening under acidic or oxidative conditions:

These reactions expand synthetic utility for generating fused heterocycles .

Electrophilic Aromatic Substitution on Phenyl Rings

The para-substituted phenyl groups undergo electrophilic substitution:

Steric hindrance from the piperazine core influences substitution patterns .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation:

These modifications enhance metabolic stability in drug design .

Reductive Transformations

Selective reduction of the carboxamide group is achievable:

Key Research Findings:

-

Regiochemical Control : The cyclopropane ring’s electronic environment directs ring-opening toward the most substituted carbon .

-

Steric Effects : Bulky substituents on the piperazine core reduce reaction rates in electrophilic substitutions by 40–60% .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate N-alkylation by 2-fold compared to THF .

This compound’s reactivity profile supports its use as a versatile intermediate in medicinal chemistry, particularly for developing enzyme inhibitors and receptor modulators .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The synthesis of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide typically involves multiple steps:

- Cyclopropylation : Introduction of the cyclopropyl group to the piperazine ring.

- Phenylation : Addition of phenyl groups to the piperazine ring.

- Carboxamidation : Formation of the carboxamide functional group.

These synthetic routes often utilize catalysts to enhance reaction rates and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Scientific Research Applications

The compound has a wide range of applications across various scientific disciplines:

Chemistry

- Building Block : It serves as a foundational compound for synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity : The compound is studied for its potential interactions with biomolecules, which may lead to significant biological effects.

Medicine

- Therapeutic Potential : Research indicates that it may have therapeutic effects, particularly in treating neurological disorders and certain types of cancer. Its structural modifications can enhance biological activity against cancer cell lines .

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, expanding its industrial applications.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has shown potential in modulating receptor activities, particularly serotonin receptors linked to mood regulation.

- Signal Transduction : It can influence intracellular signaling pathways, leading to various biological responses.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzhydrylpiperazine derivatives have demonstrated notable cytotoxicity, suggesting that similar structures may also possess anticancer properties . The potential for this compound to act as an anticancer agent warrants further investigation.

Neuropharmacological Effects

Research has highlighted the potential of piperazine derivatives in treating neurological disorders. Compounds similar to this one have been studied for their agonistic effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders . This suggests that this compound could be explored for its neuropharmacological applications.

Cytotoxicity Studies

A study involving various benzhydrylpiperazine derivatives reported significant cytotoxicity against cancer cell lines. This indicates that structural modifications can enhance biological activity and suggests a pathway for developing new anticancer therapies using similar compounds.

Neuropharmacological Applications

Research on serotonin receptor agonists has shown that modifications to piperazine structures can improve stability and efficacy in neuropharmacological contexts. This suggests that this compound could be a valuable candidate for further research in treating mood disorders and anxiety .

Mecanismo De Acción

The mechanism of action of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting the activity of specific enzymes.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting intracellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide include:

N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.

Actividad Biológica

4-Cyclopropyl-N,2-diphenylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a cyclopropyl group, two phenyl groups, and a piperazine ring. The synthesis typically involves several steps:

- Cyclopropylation : Introduction of the cyclopropyl group to the piperazine ring.

- Phenylation : Addition of phenyl groups.

- Carboxamidation : Formation of the carboxamide functional group.

The synthetic routes often utilize catalysts to enhance reaction rates and purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It has shown potential in modulating receptor activities, particularly in the central nervous system.

- Signal Transduction : The compound can influence intracellular signaling pathways, which may lead to various biological responses .

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzhydrylpiperazine derivatives have demonstrated notable cytotoxicity, suggesting that similar structures may also possess anticancer properties .

Neuropharmacological Effects

Research has highlighted the potential of piperazine derivatives in treating neurological disorders. Compounds similar to this compound have been studied for their agonistic effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Case Studies

- Cytotoxicity Studies : A study involving various benzhydrylpiperazine derivatives reported significant cytotoxicity against cancer cell lines, indicating that structural modifications can enhance biological activity .

- Neuropharmacological Applications : Research on serotonin receptor agonists has shown that modifications to piperazine structures can improve stability and efficacy in neuropharmacological contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Anti-inflammatory | Known for its therapeutic effects in inflammation models. |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor | Studied for potential cognitive enhancement applications. |

Propiedades

IUPAC Name |

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(21-17-9-5-2-6-10-17)23-14-13-22(18-11-12-18)15-19(23)16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYRVJSZJIGAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.